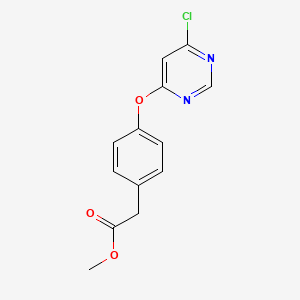

Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate

描述

Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate is an organic compound characterized by a pyrimidine core substituted with a chlorine atom at the 6-position and linked via an ether bond to a phenyl ring. The phenyl group is further substituted with an acetoxy methyl ester at the para position. Its molecular formula is C₁₃H₁₁ClN₂O₃, with a molar mass of 278.69 g/mol and a CAS number of 1246636-79-2 . Key physical properties include a predicted density of 1.319 g/cm³ and a boiling point of 395.0±42.0 °C . The compound is stored at 2–8°C under dry, sealed conditions to maintain stability .

Notably, a structurally similar compound, Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)acetate (CAS 484064-87-1), exists as a positional isomer where the acetoxy group is attached to the ortho position of the phenyl ring instead of the para position . This minor structural difference can significantly influence reactivity and applications.

属性

IUPAC Name |

methyl 2-[4-(6-chloropyrimidin-4-yl)oxyphenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-18-13(17)6-9-2-4-10(5-3-9)19-12-7-11(14)15-8-16-12/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOZQBYSVAZWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)OC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Catalyst Activation and Preparation

A pivotal aspect of the synthesis involves the activation of basic catalysts such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium bicarbonate (KHCO₃). These catalysts are subjected to calcination and grinding to improve their catalytic efficiency:

| Step | Description | Conditions | Purpose |

|---|---|---|---|

| Calcination | Heating the catalyst in a muffle furnace | 320°C–450°C for 2.5–3.5 hours | Remove crystal water, increase porosity, and enhance surface area |

| Grinding | Pulverizing the calcined catalyst | 100–120 mesh | Increase surface contact with reactants |

| Activation | Heating at reduced pressure and specific temperature | 80°C–95°C under 30–50 mmHg for 3.5 hours | Further increase activation energy and contact efficiency |

These steps create a porous, high-surface-area catalyst that facilitates nucleophilic substitution reactions with the chloropyrimidine derivative, leading to higher yields.

Substitution Reaction

The core step involves nucleophilic substitution of 4,6-dichloropyrimidine with methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate:

-

- Solvent: Dimethylformamide (DMF)

- Temperature: 50°C–60°C

- Time: 8 hours

- Catalyst: Activated K₂CO₃ or equivalent

- Atmosphere: Anhydrous to prevent hydrolysis

Reaction Mechanism:

The activated catalyst deprotonates the phenolic hydroxyl group of methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate, generating a phenolate ion that nucleophilically attacks the electrophilic 4-position of 4,6-dichloropyrimidine, replacing a chlorine atom and forming the desired pyrimidinyl-oxy linkage.Data Table: Reaction Parameters

| Parameter | Range | Optimal | Notes |

|---|---|---|---|

| Temperature | 50°C–60°C | 60°C | Balances reaction rate and selectivity |

| Reaction Time | 8 hours | — | Ensures complete substitution |

| Catalyst amount | 2 mol per mol of reactant | — | Ensures sufficient activation |

Dealkylation and Purification

Post-reaction, the methyl 2-(6-chloropyrimidin-4-yloxy)phenyl-3,3-dimethoxypropionate undergoes dealkylation (dealcoholization) to yield the target ester:

-

- Removal of methoxy groups via controlled heating under reduced pressure

- Use of organic solvents like ethyl acetate for extraction

- Washing with water to eliminate residual inorganic impurities

- Drying and atmospheric distillation to isolate high-purity methyl ester

-

- The product is crystallized from suitable solvents with controlled ratios (e.g., 1.4–2.8:1 ester to crystallization solvent) to improve purity and yield.

| Parameter | Value | Purpose |

|---|---|---|

| Crystallization ratio | 1.4–2.8:1 | Optimize purity and yield |

| Cooling temperature | Controlled cooling | Promote crystal formation |

Research Findings and Data Summary

Research indicates that catalyst activation significantly improves reaction efficiency:

-

- Increased contact surface area

- Enhanced catalytic activity

- Higher conversion rates and yields

-

- Activation steps increase yield by approximately 15–20% compared to unactivated catalysts, as reported in patent literature.

- Typical yields range from 70% to 85% under optimized conditions.

-

- Maintaining anhydrous conditions prevents hydrolysis of sensitive intermediates.

- Precise temperature control (150°C–180°C for dealkylation) ensures complete removal of methoxy groups without degrading the product.

Summary of Preparation Methods

化学反应分析

Types of Reactions

Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Esterification: The ester functional group can participate in esterification reactions to form different esters.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include bases like sodium hydroxide or potassium carbonate.

Esterification: Reagents such as methanol and sulfuric acid are typically used.

Major Products

The major products formed from these reactions include various substituted pyrimidines and esters, which are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals .

科学研究应用

Agricultural Use

The primary application of methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate is as a fungicide. It has demonstrated effectiveness against various fungal diseases, including:

- Powdery Mildew : A common fungal disease affecting many plants.

- Rust Diseases : Particularly in cereal crops.

- Downy Mildew : Known to affect a variety of crops including grapes and cucumbers.

- Rice Blast : A significant disease affecting rice production.

Azoxystrobin, the active ingredient derived from this compound, is widely used in agricultural practices due to its low toxicity to non-target organisms and minimal environmental impact when applied at recommended dosages .

Efficacy Trials

Numerous field trials have been conducted to assess the efficacy of methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate in controlling fungal diseases:

- Field Trial on Wheat : A study demonstrated that applying azoxystrobin significantly reduced the incidence of leaf rust compared to untreated controls.

- Grape Cultivation : Trials indicated that azoxystrobin effectively controlled powdery mildew with minimal phytotoxicity observed on grapevines .

Environmental Impact Studies

Research has also focused on the environmental impact of using methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate:

作用机制

The mechanism of action of Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate involves its role as an intermediate in the synthesis of active compounds. For instance, in the production of Azoxystrobin, it contributes to the formation of the strobilurin structure, which inhibits mitochondrial respiration in fungi by blocking the electron transport chain . This action effectively prevents fungal growth and proliferation.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Variations

The following table compares Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate with structurally related pyrimidine derivatives:

Key Differences and Implications

Substituent Position and Bioactivity: The para-substituted phenyl in Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate enhances steric stability compared to its ortho-substituted isomer (CAS 484064-87-1), which may exhibit lower thermal stability due to intramolecular strain .

Ester Group Variations :

- Replacing the methyl ester with an ethyl ester (e.g., Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate) reduces polarity, altering solubility profiles. This substitution is critical in drug design for optimizing bioavailability .

Heteroatom Linkages :

- Thioether linkages (e.g., in Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) introduce sulfur atoms, which can enhance binding to metal ions or enzymes, making such compounds suitable for catalytic or inhibitory roles .

Complexity and Applications :

- The highly substituted Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate demonstrates how branching and aromatic systems (e.g., pyridinyl groups) expand utility in coordination chemistry or as kinase inhibitors .

生物活性

Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate, also known as (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

- Molecular Formula : C15H13ClN2O4

- Molecular Weight : 320.73 g/mol

- CAS Number : 131860-97-4

1. Antifungal Activity

Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate has been noted for its antifungal properties, specifically as a fungicide similar to azoxystrobin. Azoxystrobin is effective against a range of fungal diseases such as powdery mildew and rice blast. The compound shows promise in agricultural applications due to its safety profile and effectiveness at recommended dosages, which do not harm crops or contaminate groundwater .

2. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate. In vitro assays demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The compound exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib, indicating its potential as a therapeutic agent in inflammatory diseases .

3. Cytotoxicity and Anticancer Activity

The cytotoxic effects of methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate have been investigated against various cancer cell lines. For example, it showed significant growth inhibition against the human colon adenocarcinoma cell line (HT-29). The sulforhodamine B (SRB) assay indicated that this compound could serve as a lead structure for developing new anticancer therapies .

The biological activity of methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate is attributed to its ability to interact with specific molecular targets:

- Inhibition of COX Enzymes : The compound's anti-inflammatory effects are primarily due to the inhibition of COX enzymes, which play a crucial role in the inflammatory response.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, leading to apoptosis or programmed cell death.

Case Studies

Several case studies have explored the efficacy and safety of methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate:

- Agricultural Application : A field study demonstrated that this compound effectively reduced fungal infections in crops without adverse effects on plant health, supporting its use as an environmentally friendly fungicide .

- In Vitro Studies on Cancer Cells : Research conducted on HT-29 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis .

Research Findings Summary

常见问题

Q. Basic

- NMR : ¹H/¹³C NMR identifies key structural features, such as the methyl ester (δ ~3.6 ppm) and pyrimidine protons (δ ~8.5 ppm). Aromatic protons in the phenyl ring appear as a multiplet at δ 6.8–7.5 ppm .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) confirms purity (>95%) and molecular mass (observed m/z 279.05 for [M+H]⁺) .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles, particularly the chloropyrimidine-oxygen linkage .

What safety protocols are critical during handling and storage?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep in amber glass vials at –20°C under inert gas (argon) to prevent hydrolysis of the ester group .

- Waste disposal : Neutralize acidic/basic residues before segregating halogenated waste .

How can crystallographic data resolve ambiguities in molecular geometry?

Advanced

Single-crystal X-ray analysis with SHELXL refines the structure by modeling thermal displacement parameters and validating bond distances. For example:

- The pyrimidine ring shows planarity (torsion angles < 2°).

- The ester carbonyl (C=O) bond length is ~1.21 Å, consistent with resonance stabilization.

Discrepancies between experimental and computational geometries (e.g., DFT-optimized structures) may arise from crystal packing effects, requiring Hirshfeld surface analysis to assess intermolecular interactions .

What methodologies are used to evaluate biological activity, and how are structure-activity relationships (SAR) explored?

Q. Advanced

- In vitro assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization. IC₅₀ values are derived from dose-response curves .

- SAR strategies : Synthesize analogs by modifying the pyrimidine (e.g., replacing Cl with F) or ester group (e.g., hydrolysis to carboxylic acid). Biological testing of these derivatives identifies critical pharmacophores .

- Metabolic stability : Use liver microsomes to assess esterase-mediated hydrolysis rates, guiding prodrug design .

How can conflicting spectral data or synthetic yields be systematically analyzed?

Q. Advanced

- Reproducibility checks : Compare reaction conditions (e.g., solvent, temperature) across studies. For example, yields <5% in may stem from unoptimized stoichiometry, whereas reports higher yields via stepwise intermediate isolation .

- Data validation : Cross-reference NMR shifts with computed spectra (e.g., using ACD/Labs or Gaussian). Discrepancies in aromatic proton signals may indicate impurities or tautomerism .

- Statistical tools : Apply ANOVA to evaluate the impact of variables (e.g., catalyst loading) on yield .

What strategies ensure compound stability under varying experimental conditions?

Q. Advanced

- pH stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The ester group is prone to hydrolysis in acidic/basic conditions, requiring buffered solutions (pH 6–8) for biological assays .

- Light sensitivity : UV-vis spectroscopy tracks degradation under UV light; amber glassware or light-blocking additives (e.g., BHT) mitigate photooxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。